molecular formula C11H13N3O2S B15261822 Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B15261822
M. Wt: 251.31 g/mol
InChI Key: CRGQSLTYURBVQH-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This class of compounds is known for its diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . This reaction yields the desired thiazolo[5,4-b]pyridine compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the aminomethyl group.

Scientific Research Applications

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound’s structure allows it to form strong interactions with the active site of PI3K, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Biological Activity

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the thiazole class, which is known for its pharmacological versatility. Its molecular formula is C12H14N2O2SC_{12}H_{14}N_2O_2S, indicating the presence of both nitrogen and sulfur atoms that contribute to its biological activity. The thiazole ring structure is essential for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. This compound has shown promising results in vitro against various cancer cell lines. For instance:

  • Cell Line Studies : In a study evaluating the compound's cytotoxic effects on human liver carcinoma (HepG-2) cells, it exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process in cell division, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions:

  • In Vitro Testing : The compound was tested against various bacterial strains, showing significant inhibition of growth at low concentrations. This activity is attributed to the disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity:

  • COX-2 Inhibition : Studies indicate that this compound inhibits cyclooxygenase-2 (COX-2) activity effectively. Its IC50 values were comparable to those of established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiazole derivatives. Key findings include:

  • Substituent Effects : Variations in substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances anticancer potency while maintaining low toxicity profiles .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG-2 Cells : A recent study demonstrated that this compound induces apoptosis through mitochondrial pathways and caspase activation in HepG-2 cells.
  • Antimicrobial Efficacy : Another study reported that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H13N3O2S/c1-5-8(11(15)16-3)6(2)13-10-9(5)7(4-12)14-17-10/h4,12H2,1-3H3

InChI Key

CRGQSLTYURBVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C)CN

Origin of Product

United States

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